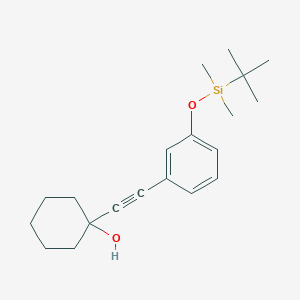
Agn-PC-0nfcbl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0nfcbl is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfcbl typically involves the use of silver nitrate as a precursor, with hydrogen peroxide acting as a reducing agent. The reaction conditions often include the use of aqueous ammonia as a pH adjustor and polyvinyl pyrrolidone (PVP) as a dispersant . The reaction temperature and PVP concentration are critical factors that influence the yield and quality of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar methods but with optimized reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction parameters, leading to high-quality production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Agn-PC-0nfcbl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen peroxide, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions typically result in the formation of silver oxide, while reduction reactions can yield metallic silver .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0nfcbl has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it is studied for its potential antimicrobial properties, making it a candidate for use in medical devices and treatments . In medicine, this compound is explored for its potential in drug delivery systems and diagnostic tools. Industrially, it is used in the production of high-performance materials and coatings .
Wirkmechanismus
The mechanism by which Agn-PC-0nfcbl exerts its effects involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and membranes, leading to cell death . In catalytic applications, this compound facilitates the transfer of electrons, enhancing the efficiency of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compounds similar to Agn-PC-0nfcbl include other silver-based nanoparticles and complexes, such as silver nitrate and silver oxide . These compounds share some properties with this compound but differ in their specific applications and reactivity.
Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and versatility. Unlike other silver-based compounds, this compound can be easily modified to enhance its properties, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
188957-23-5 |
|---|---|
Molekularformel |
C20H30O2Si |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-[2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C20H30O2Si/c1-19(2,3)23(4,5)22-18-11-9-10-17(16-18)12-15-20(21)13-7-6-8-14-20/h9-11,16,21H,6-8,13-14H2,1-5H3 |
InChI-Schlüssel |
VRFBPEGKFCINLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#CC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)

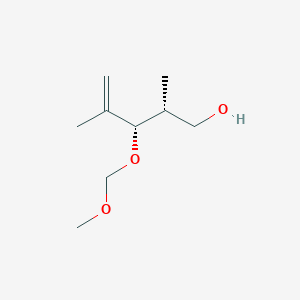
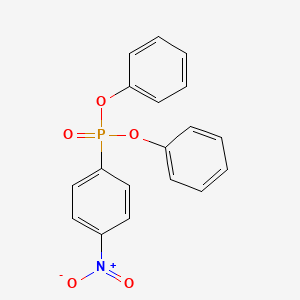
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)

![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
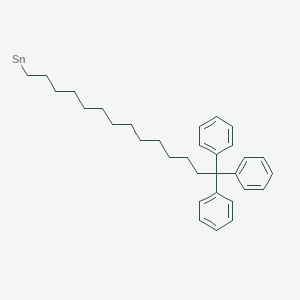
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
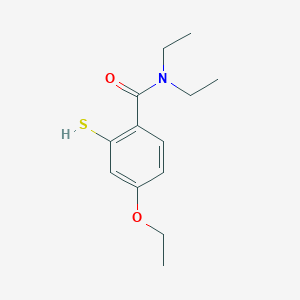
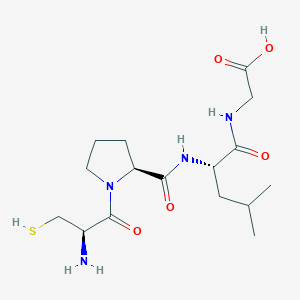
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
